molecular formula C23H22N2O4S B14967763 N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14967763
M. Wt: 422.5 g/mol
InChI Key: WHBHQWRSGUACHT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings and various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine ring. One common method involves the reaction of 2-ethoxyaniline with ethyl bromoacetate to form an intermediate, which is then cyclized with sulfur and a base to form the thiazine ring. The resulting thiazine derivative is then subjected to further reactions to introduce the carboxamide and dioxide functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial, antifungal, and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and the combination of biological activities it exhibits. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-3-25-20-14-13-16(23(26)24-19-10-6-7-11-21(19)29-4-2)15-18(20)17-9-5-8-12-22(17)30(25,27)28/h5-15H,3-4H2,1-2H3,(H,24,26)

InChI Key

WHBHQWRSGUACHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OCC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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